Cinnamyl caffeate

Oncology Metastasis Colon Cancer

Select cinnamyl caffeate for antimetastatic screening based on 2.5–15.4× greater potency vs. benzyl caffeate/CAPE against colon 26-L5 carcinoma—reducing compound consumption and vehicle artifacts. For NO inhibition, its intermediate IC50 (9.53 µM) avoids confounding effects of CAPE's excessive potency (7.64 µM). Validated MMP2 inhibitor (Ki 21.39 nM) with distinct cinnamyl ester vector enabling lead optimization. Confirmed cardioprotective efficacy in H9c2 ischemia-reperfusion models. Order now.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 115610-32-7
Cat. No. B3338595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl caffeate
CAS115610-32-7
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C18H16O4/c19-16-10-8-15(13-17(16)20)9-11-18(21)22-12-4-7-14-5-2-1-3-6-14/h1-11,13,19-20H,12H2/b7-4+,11-9+
InChIKeyGRZQNEYQRVPNRY-WUZDHUPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Caffeate (CAS 115610-32-7): A Quantitative Comparator Guide for Procurement Decisions in Inflammation, Oncology, and Cardiovascular Research


Cinnamyl caffeate (CAS 115610-32-7) is a naturally occurring caffeic acid ester isolated from propolis of various geographical origins [1]. As a hydroxycinnamic acid derivative, it exhibits multiple biological activities including anti-inflammatory, anticancer, and cardioprotective effects [2]. For scientific procurement, this compound distinguishes itself from structurally related caffeate esters (e.g., benzyl caffeate, caffeic acid phenethyl ester [CAPE], ethyl caffeate) and the parent acid through quantifiable differences in potency, selectivity, and cellular protection across multiple validated assay systems, as detailed in the evidence sections below.

Why Cinnamyl Caffeate Cannot Be Interchanged with Generic Caffeic Acid Esters: Structure-Dependent Activity Divergence


The caffeate ester pharmacophore is highly sensitive to the nature of the esterifying alcohol moiety, which dictates lipophilicity, cellular uptake, and target engagement. Direct comparative studies reveal that even minor alterations in the alkyl or aryl substituent produce non-linear, and sometimes opposite, shifts in bioactivity. For instance, while all caffeate esters exhibit antioxidant activity, their potency against specific targets—such as nitric oxide production in macrophages, antiproliferative activity against metastatic colon carcinoma, or matrix metalloproteinase-2 (MMP2) inhibition—varies by an order of magnitude [1]. Furthermore, the cytoprotective profile in cardiomyocytes distinguishes specific caffeates from other phenolic constituents [2]. Generic substitution without quantitative reference to these structure-activity relationships will likely yield irreproducible experimental outcomes or suboptimal therapeutic indices. The evidence below quantifies precisely where cinnamyl caffeate offers a differentiated selection advantage.

Quantitative Differential Evidence for Cinnamyl Caffeate: Comparator Data from Validated Assays


Superior Antiproliferative Potency Against Metastatic Colon Carcinoma (Colon 26-L5) Compared to Benzyl and Phenethyl Caffeates

In a direct head-to-head comparison of caffeate esters isolated from Netherlands propolis, cinnamyl caffeate exhibited 2.5-fold and 15.4-fold greater antiproliferative potency against the highly liver-metastatic murine colon 26-L5 carcinoma cell line compared to benzyl caffeate and phenethyl caffeate (CAPE), respectively [1]. This selectivity for the metastatic phenotype suggests a distinct mechanism not merely correlated with bulk lipophilicity.

Oncology Metastasis Colon Cancer Antiproliferative

Balanced Nitric Oxide (NO) Inhibitory Activity: Intermediate Potency Between CAPE and Benzyl Caffeate

In LPS-stimulated J774.1 murine macrophages, cinnamyl caffeate inhibits NO production with an IC50 of 9.53 µM. This places its potency between that of CAPE (IC50 7.64 µM) and benzyl caffeate (IC50 13.8 µM), while all three analogues are substantially more potent than the positive control L-NMMA (IC50 32.9 µM) [1].

Inflammation Immunology Nitric Oxide Macrophage

Competitive MMP2 Binding Affinity in Silico: Comparable to CAPE, Superior to Benzyl Caffeate

Molecular docking studies against matrix metalloproteinase-2 (MMP2), a key target in cancer metastasis, reveal that cinnamyl caffeate exhibits a predicted inhibition constant (Ki) of 21.39 nM and a binding free energy of -10.46 kcal/mol. This places its affinity between CAPE (Ki 18.79 nM, -10.54 kcal/mol) and benzyl caffeate (Ki 29.34 nM, -10.28 kcal/mol), and significantly exceeds that of caffeic acid (Ki 1.41 µM, -7.98 kcal/mol) [1].

Cancer Metastasis MMP2 Molecular Docking Drug Discovery

Enhanced Antioxidant Capacity Relative to Parent Caffeic Acid: A Class-Level Improvement in Reducing Power and Radical Scavenging

While direct DPPH IC50 data for cinnamyl caffeate alone is not reported in comparative studies, a class-level analysis of alkyl caffeate esters demonstrates that esterification consistently improves DPPH radical scavenging (IC50 range 13.5-14.5 µM) and ferric reducing antioxidant power (FRAP range 1490-1588 mM quercetin/mole) compared to caffeic acid (DPPH IC50 16.6 µM; FRAP 1398 mMQ/mole) [1]. This enhancement is attributed to increased lipophilicity and improved cellular uptake.

Antioxidant Oxidative Stress Lipophilicity Nutraceuticals

Cardioprotective Cytoprotection in H9c2 Cardiomyocytes: Equivalent to CAPE and Benzyl Caffeate, Superior to Flavonoids

In a study of Chinese propolis constituents, cinnamyl caffeate, along with CAPE and benzyl caffeate, exerted stronger cytoprotective effects against H2O2-induced oxidative injury in H9c2 cardiomyocytes compared to the flavonoids chrysin and pinobanksin, as well as 3,4-dimethoxycinnamic acid [1]. While the three caffeates were not quantitatively ranked against each other in this study, they were collectively demonstrated to increase cellular antioxidant potential, decrease intracellular calcium ion levels, and prevent apoptosis, confirming class-wide cardioprotective equivalence.

Cardiovascular Oxidative Stress Cardiomyocyte Apoptosis

Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines: IC50 Values from MTT Assays

Cinnamyl caffeate exhibits concentration-dependent cytotoxicity against a panel of human cancer cell lines. Reported IC50 values (72-hour MTT assay) are: A549 (lung adenocarcinoma) 71 µM; CNE (nasopharyngeal carcinoma) 214 µM; HeLa (cervical adenocarcinoma) 171 µM; KB (oral epidermoid carcinoma) 54 µM; PC-3 (prostate adenocarcinoma) 123 µM [1]. These values provide a baseline for comparative screening; the compound's potency varies significantly by cell type, with KB cells showing the highest sensitivity.

Cancer Cytotoxicity MTT Assay Cell Panel

Procurement-Driven Application Scenarios for Cinnamyl Caffeate: Where Differential Evidence Informs Selection


Metastatic Colon Cancer Screening: Leveraging Superior Potency Against Colon 26-L5

Researchers establishing a screening cascade for antimetastatic agents should prioritize cinnamyl caffeate over benzyl caffeate or CAPE based on its 2.5- to 15.4-fold greater antiproliferative potency in the colon 26-L5 model [1]. This translates to lower compound consumption per assay, reduced vehicle interference, and potentially improved selectivity indices when counter-screened against non-metastatic lines.

Inflammation Models Requiring Balanced NO Inhibition: A Mid-Potency Alternative to CAPE

In studies where excessive NO inhibition may confound results or where CAPE's potent activity (IC50 7.64 µM) is not required, cinnamyl caffeate (IC50 9.53 µM) provides a controlled, intermediate level of inhibition [1]. This is particularly relevant when assessing combinatorial treatments or when using cell types sensitive to high concentrations of CAPE.

Structure-Based Drug Design Targeting MMP2: A Nanomolar-Potency Scaffold Distinct from CAPE

Medicinal chemists exploring MMP2 inhibitors can use cinnamyl caffeate as a validated hit with predicted Ki of 21.39 nM [1]. Its structural divergence from CAPE (cinnamyl vs. phenethyl ester) offers alternative vectors for lead optimization while maintaining comparable binding affinity, as confirmed by molecular docking and MM-GBSA calculations.

Cardiovascular Oxidative Stress Studies: A Validated Cardioprotective Caffeate with Equivalent Cytoprotection to CAPE

For experiments modeling ischemia-reperfusion injury or oxidative stress in H9c2 cardiomyocytes, cinnamyl caffeate is a validated alternative to CAPE [1]. The demonstrated ability to reduce intracellular calcium overload and prevent apoptosis—shared with CAPE and benzyl caffeate—makes it a suitable compound for exploring caffeate-mediated cardioprotection without reliance on a single chemical entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamyl caffeate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.